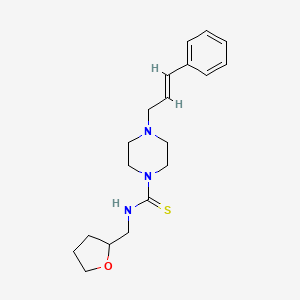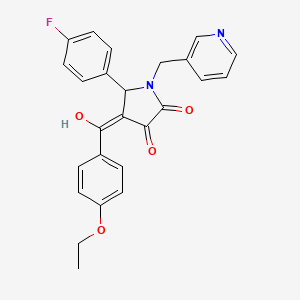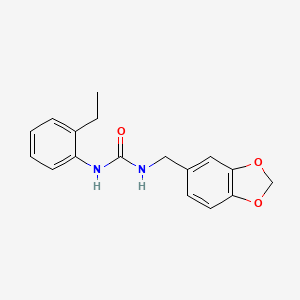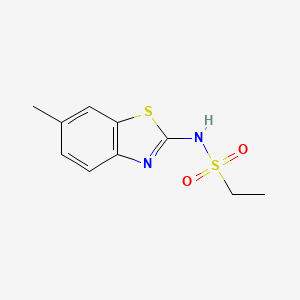![molecular formula C25H22N2O2 B5294107 2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5294107.png)
2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone, commonly known as EMQMCM, is a synthetic compound that has been widely studied for its potential pharmacological applications. The compound belongs to the class of quinazolinone derivatives, which have been found to possess various biological activities.
Aplicaciones Científicas De Investigación
EMQMCM has been extensively studied for its potential pharmacological applications. It has been found to possess various biological activities, such as antitumor, anti-inflammatory, and antiviral properties. EMQMCM has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Mecanismo De Acción
EMQMCM exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in the growth and proliferation of cancer cells. EMQMCM has also been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
EMQMCM has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and modulate the expression of genes involved in apoptosis and cell cycle regulation. EMQMCM has also been found to possess anti-inflammatory and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMQMCM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential pharmacological applications, making it a well-established compound for research. However, EMQMCM also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for research on EMQMCM. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as viral infections and inflammatory disorders. Additionally, the development of more potent and selective analogs of EMQMCM could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
EMQMCM can be synthesized using various methods, but the most commonly used method is the reaction of 4-methoxybenzaldehyde with 4-ethylbenzaldehyde in the presence of sodium hydroxide to form 2-[2-(4-ethylphenyl)vinyl]-4-methoxybenzaldehyde. This intermediate compound is then reacted with anthranilic acid in the presence of phosphorus oxychloride to form EMQMCM.
Propiedades
IUPAC Name |
2-[(E)-2-(4-ethylphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-3-18-8-10-19(11-9-18)12-17-24-26-23-7-5-4-6-22(23)25(28)27(24)20-13-15-21(29-2)16-14-20/h4-17H,3H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMTRYWKAFOMU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-ethylphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,4-trimethyl-3-{2-[(2-methylbenzyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294034.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5294035.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5294051.png)

![1-(3-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5294075.png)
![7-(3-chloro-4-fluorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5294081.png)

![1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5294095.png)
![2-methyl-4-morpholin-4-yl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5294109.png)

![4-({[2-(1-pyrrolidinyl)-6-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol dihydrochloride](/img/structure/B5294128.png)